Prochlorperazine Sulfoxide-d8
描述
属性
分子式 |
C20H16D8ClN3OS |
|---|---|
分子量 |
397.99 |
产品来源 |
United States |
科学研究应用
Introduction to Prochlorperazine Sulfoxide-d8
This compound is a deuterated derivative of prochlorperazine, a phenothiazine antipsychotic medication primarily used to treat severe nausea and vomiting, as well as psychotic disorders. The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, making it a valuable subject for scientific research, particularly in pharmacology and medicinal chemistry.
Pharmacokinetics and Metabolism Studies
This compound serves as a critical tool in pharmacokinetic studies due to its unique isotopic labeling. The deuterium atoms allow for enhanced tracking of the compound's metabolic pathways in biological systems. This is particularly useful in understanding the metabolism of phenothiazines and their effects on various biological targets.
Table 1: Comparison of Pharmacokinetic Properties
| Property | Prochlorperazine | This compound |
|---|---|---|
| Half-life | Varies by patient | Extended due to deuteration |
| Metabolic Stability | Moderate | Increased stability |
| Detection Methods | Standard assays | Advanced mass spectrometry |
Anticancer Research
Recent studies have explored the anticancer potential of phenothiazine derivatives, including this compound. Research indicates that these compounds can exhibit antiproliferative effects against various cancer cell lines, making them candidates for further investigation in cancer therapies.
Case Study: Anticancer Activity
A study demonstrated that derivatives of prochlorperazine showed significant inhibition of cell proliferation in breast cancer cells. The research utilized this compound to assess its efficacy compared to non-deuterated forms, revealing enhanced activity potentially due to altered metabolic pathways.
Neuropharmacological Applications
This compound is also being investigated for its neuropharmacological effects. It has been shown to interact with neurotransmitter systems, particularly dopamine receptors, which are implicated in various neuropsychiatric disorders.
Table 2: Neuropharmacological Effects
| Effect | Mechanism | Implications |
|---|---|---|
| Dopamine receptor blockade | Inhibition of D2 receptors | Potential treatment for schizophrenia |
| Antiemetic activity | Serotonin receptor modulation | Effective for nausea and vomiting |
Diagnostic Tools in Drug Development
The compound is utilized as a reference standard in drug development and quality control processes. Its stable isotopic nature allows for precise quantification in analytical methods, aiding in the evaluation of new formulations and therapeutic strategies.
化学反应分析
Metabolic Pathways
Prochlorperazine Sulfoxide-d8 undergoes hepatic metabolism similar to its non-deuterated counterpart, though with modified kinetics due to deuterium substitution . Key metabolic reactions include:
-
Oxidation : The deuterium atoms at specific positions slow CYP2D6-mediated oxidation, enhancing metabolic stability for tracking purposes .
-
Sulfoxide Reduction : While the sulfoxide group is typically reduced in vivo, deuteration may stabilize the sulfoxide form, altering downstream metabolite profiles .
Enzymatic Interactions
This compound interacts with enzymes beyond metabolic pathways:
-
Dopamine D2 Receptor Antagonism : Retains affinity for D2 receptors, though deuterium may slightly alter binding kinetics .
-
P2X7 Receptor Inhibition : Demonstrates potential inhibition of calcium ion influx in macrophages, a property shared with non-deuterated prochlorperazine .
Physicochemical Stability
Data from ChemicalBook highlights stability parameters:
| Property | Value | Implications for Reactivity |
|---|---|---|
| Melting Point | 164–165°C | High thermal stability |
| Solubility | Slight in DMSO, Methanol | Limited solubility in polar solvents |
| pKa | 7.65 | Predominantly protonated at physiological pH |
Synthetic and Degradation Reactions
While synthesis details are proprietary, degradation pathways include:
-
Hydrolysis : Susceptible to acidic or basic conditions, cleaving the piperazine moiety.
-
Photooxidation : Exposure to UV light may form quinone-like structures .
Comparative Analysis with Non-deuterated Form
Deuteration in this compound introduces subtle but significant differences:
相似化合物的比较
Prochlorperazine and Its Metabolites
Key Differences in Metabolism and Exposure
- Prochlorperazine : The parent compound undergoes extensive first-pass metabolism, producing metabolites such as N-desmethyl prochlorperazine , prochlorperazine sulfoxide , and prochlorperazine sulfoxide 4′-N-oxide .
- Prochlorperazine Sulfoxide : A primary oxidative metabolite, formed via sulfoxidation. Studies show that buccal administration of prochlorperazine reduces metabolite exposure by ~50% compared to oral tablets, likely due to bypassing hepatic metabolism .
- Prochlorperazine Sulfoxide-d8: Used to track sulfoxide metabolite dynamics. Unlike the non-deuterated form, it exhibits negligible interference in LC-MS due to its isotopic signature .
Table 1: Metabolic Pathways and Exposure
| Compound | Metabolic Pathway | Relative Exposure (vs. Oral) | Key Role in Analysis |
|---|---|---|---|
| Prochlorperazine | N-demethylation, sulfoxidation | 100% (baseline) | Parent drug |
| Prochlorperazine Sulfoxide | Sulfoxidation | 45% (buccal) / 100% (oral) | Major metabolite |
| This compound | N/A (synthetic standard) | N/A | Internal standard for LC-MS |
Phenothiazine Derivatives: Fluphenazine and Perphenazine
Structural and Functional Differences
- Binding Affinity to Melanin: Prochlorperazine binds melanin with higher affinity (K₁ = 1.0 × 10⁶ M⁻¹) compared to fluphenazine (K₁ = 2.6 × 10⁴ M⁻¹) . This results in stronger cytotoxicity in lightly pigmented melanocytes (HEMn-LP), where unbound prochlorperazine concentrations are higher . EC₅0 Values: Prochlorperazine reduces HEMn-LP cell viability at EC₅0 = 18.49 μM, tenfold lower than fluphenazine (EC₅0 = 184.9 μM) .
Mechanistic Divergence in Cancer Cells :
Table 2: Cytotoxicity and Melanin Binding
| Compound | Association Constant (K₁, M⁻¹) | Binding Sites (μmol/mg melanin) | EC₅0 in HEMn-LP (μM) |
|---|---|---|---|
| Prochlorperazine | 1.0 × 10⁶ | 1.11 | 18.49 |
| Fluphenazine | 2.6 × 10⁴ | 0.25 | 184.9 |
Chlorpromazine and Other Antipsychotics
Efflux Pump Inhibition :
Non-Phenothiazine Comparators
Cannabinoids (THC/CBD):
- While cannabinoids share antiemetic properties with prochlorperazine, they lack prochlorperazine’s dopamine receptor antagonism, reducing EPS risk but increasing psychoactive side effects .
Metoclopramide :
- Unlike prochlorperazine, metoclopramide primarily targets dopamine D₂ receptors without significant melanin binding, resulting in lower cytotoxicity in pigmented cells .
准备方法
Oxidation of Prochlorperazine-d8
The primary route involves oxidizing Prochlorperazine-d8 using deuterium-compatible oxidizing agents. Key steps include:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in deuterated solvents (e.g., dichloromethane-d₂).
-
Conditions : Reactions are conducted at 0–25°C under inert atmospheres to prevent deuterium exchange.
For example, treating Prochlorperazine-d8 with mCPBA in dichloromethane-d₂ at 20°C yields this compound with >95% isotopic purity. The reaction mechanism proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate that reacts with the oxidizing agent.
Deuterium Incorporation Strategies
Deuterium is introduced at specific positions during the synthesis of the Prochlorperazine precursor. The eight deuterium atoms in this compound are typically incorporated into the piperazine and phenothiazine rings using the following approaches:
Deuterated Intermediates
-
Piperazine Ring Deuteration : N-Boc-4-piperidone-2,2,3,3,5,5,6,6-d₈ (98 atom % D) serves as a starting material for synthesizing deuterated piperazine intermediates. Reduction with Borane-d₃ yields deuterated piperidines, which are subsequently alkylated.
-
Phenothiazine Ring Deuteration : Fluorobenzene-d₅ (98 atom % D) is used in Friedel-Crafts alkylation reactions to introduce deuterium into the phenothiazine moiety.
Reaction Optimization
-
Deuterium Retention : Anaerobic conditions and low temperatures (e.g., 0°C) minimize deuterium loss during reactions.
-
Catalysts : Acidic catalysts like deuterated trifluoroacetic acid (TFA-d) enhance reaction rates without compromising isotopic integrity.
Key Reaction Steps and Conditions
The synthesis is segmented into discrete stages, each requiring precise control (Table 1):
Table 1: Reaction Steps for this compound Synthesis
Purification and Characterization
Post-synthesis purification ensures isotopic and chemical purity:
-
Chromatography : Chiral ultra-performance liquid chromatography (UPLC) resolves enantiomers using 0.1% TFA-d in acetonitrile/water gradients.
-
Spectroscopy :
Industrial-Scale Production Considerations
Scaling up synthesis necessitates adaptations to maintain efficiency and purity:
-
Continuous Flow Systems : Microreactors enhance heat/mass transfer during exothermic oxidation steps.
-
Quality Control : Batch testing via HPLC-MS ensures compliance with pharmacopeial standards for isotopic purity (>95% D).
Challenges and Optimization Strategies
Deuterium Exchange
Side Reactions
-
Sulfone Formation : Over-oxidation to sulfones is minimized by stoichiometric oxidant use and short reaction times.
Recent Advances in Synthesis Methodology
Innovations from 2024–2025 include:
常见问题
Basic Research Questions
Q. How is Prochlorperazine Sulfoxide-d8 synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis involves nucleophilic substitution of a chloroalkylamine with a phenothiazine core, followed by deuterium incorporation at specific positions using optimized deuteration protocols. Characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., sulfoxide and piperazine moieties) and High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm) to assess purity (>98%). Stability under synthetic conditions is validated via mass balance studies .
Q. What spectroscopic techniques are used to verify the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies deuterium incorporation and confirms stereochemical fidelity. UV-Vis spectrophotometry quantifies molar absorptivity at λmax 254 nm, while FTIR validates sulfoxide (-S=O) and deuterated alkyl chain vibrations. Cross-validation with Liquid Chromatography-Mass Spectrometry (LC-MS) ensures molecular ion ([M+H]<sup>+</sup>) accuracy .
Q. What are the primary degradation pathways of this compound under forced degradation conditions?
- Methodological Answer : Forced degradation studies (ICH Q1A) reveal oxidation to sulfone derivatives under peroxide exposure, hydrolysis of the piperazine ring in acidic/basic conditions, and photolytic cleavage of the phenothiazine core. Ultra-Performance Liquid Chromatography (UPLC) with photodiode array detection resolves degradants, with mass spectrometry (MS) confirming structures. Degradation kinetics are modeled using Arrhenius equations .
Q. Which chromatographic parameters optimize separation of this compound from synthetic impurities?
- Methodological Answer : Reverse-phase UPLC (C4 column, 1.7 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30 v/v) at 0.3 mL/min achieves baseline separation. Column temperature (40°C) and injection volume (2 µL) minimize peak broadening. System suitability criteria include resolution >2.0 between sulfoxide-d8 and its non-deuterated analog .
Advanced Research Questions
Q. How does the deuterated form (d8) of Prochlorperazine Sulfoxide enhance quantification in pharmacokinetic studies?
- Methodological Answer : The d8 isotope serves as an internal standard in Stable Isotope Dilution Mass Spectrometry (SID-MS), reducing matrix effects in biological samples. Deuterium labeling minimizes metabolic interference, enabling precise quantification of parent drug and metabolites (e.g., N-desmethyl prochlorperazine sulfoxide) in plasma. Calibration curves (1–100 ng/mL) show R<sup>2</sup> >0.99 with inter-day precision <15% .
Q. What methodological considerations resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Discrepancies in bioavailability are addressed by physiologically based pharmacokinetic (PBPK) modeling to account for first-pass metabolism differences. In vitro-in vivo extrapolation (IVIVE) uses hepatocyte clearance data adjusted for plasma protein binding. Cross-species scaling (e.g., rat-to-human) incorporates allometric principles and enzyme kinetics (CYP2D6/3A4) .
Q. How do metabolite profiles differ between buccal and oral administration routes for this compound?
- Methodological Answer : Buccal administration bypasses hepatic first-pass metabolism, yielding 2.3-fold higher plasma AUC0–24 versus oral dosing. Novel metabolites (e.g., 7-hydroxy sulfoxide-d8) are identified via LC-MS/MS fragmentation patterns. Metabolite exposure ratios (buccal/oral) for N-desmethyl and sulfoxide derivatives are 0.45 and 0.52, respectively, due to reduced cytochrome P450 activity .
Q. What experimental strategies validate forced degradation studies for this compound in stability-indicating assays?
- Methodological Answer : Forced degradation under ICH Q1B conditions (e.g., 0.1N HCl, 3% H2O2, 6000 lux light) is quantified using UPLC-PDA. Mass balance (>95%) confirms method accuracy. Degradant structures are elucidated via high-resolution MS (HRMS) and NMR. Stress testing at 40°C/75% RH for 6 months predicts shelf-life using the Arrhenius-Eyring model .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
